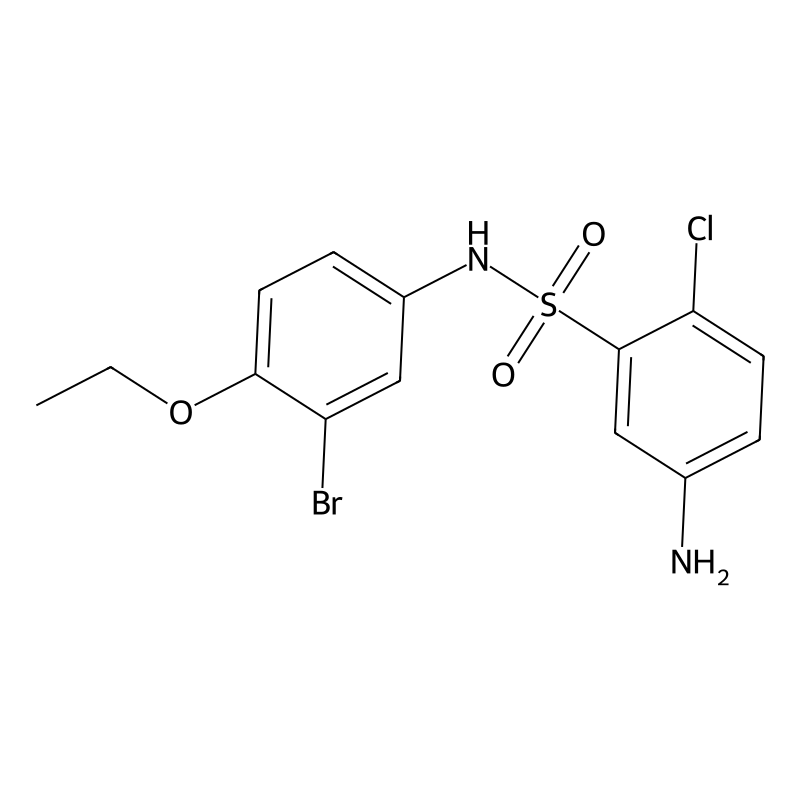

5-amino-N-(3-bromo-4-ethoxyphenyl)-2-chlorobenzene-1-sulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

5-amino-N-(3-bromo-4-ethoxyphenyl)-2-chlorobenzene-1-sulfonamide is a sulfonamide compound characterized by its unique chemical structure, which includes a sulfonamide functional group attached to a chlorobenzene ring. The compound's molecular formula is C13H13BrClN2O2S, and it exhibits distinct physical and chemical properties due to the presence of various functional groups. The sulfonamide moiety is known for its role in medicinal chemistry, particularly in antibiotic development.

The chemical reactivity of 5-amino-N-(3-bromo-4-ethoxyphenyl)-2-chlorobenzene-1-sulfonamide can be attributed to its functional groups. Key reactions include:

- Nucleophilic Substitution: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Acylation: The amino group can react with acyl chlorides to form amides, which is a common reaction in organic synthesis.

- Reduction: The nitro group can be reduced to an amine under appropriate conditions, enhancing its biological activity.

This compound has shown promising biological activities, particularly in the realm of antitumor and antimicrobial properties. Research indicates that sulfonamides often exhibit inhibitory effects on bacterial growth and have potential applications in cancer therapy due to their ability to suppress undesirable cell proliferation .

The synthesis of 5-amino-N-(3-bromo-4-ethoxyphenyl)-2-chlorobenzene-1-sulfonamide typically involves several steps:

- Formation of the Sulfonamide: This can be achieved by reacting an amine with a sulfonyl chloride under basic conditions.

- Bromination: The introduction of the bromine atom can be carried out using bromine or a brominating agent in a suitable solvent.

- Ethoxylation: The ethoxy group can be introduced through an alkylation reaction using ethyl halides in the presence of a base.

- Chlorination: Chlorination of the aromatic ring can be performed using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product .

5-amino-N-(3-bromo-4-ethoxyphenyl)-2-chlorobenzene-1-sulfonamide has several applications:

- Pharmaceutical Development: It serves as a lead compound for designing new antibiotics and anticancer agents.

- Research Tool: Used in biochemical assays to study enzyme inhibition and cellular responses.

- Chemical Intermediates: Acts as an intermediate in synthesizing more complex organic molecules.

Studies on the interactions of 5-amino-N-(3-bromo-4-ethoxyphenyl)-2-chlorobenzene-1-sulfonamide with biological targets reveal its potential as an inhibitor for various enzymes involved in metabolic pathways. Interaction studies often involve:

- Binding Affinity Tests: To determine how effectively the compound binds to target proteins.

- Cell Line Studies: Assessing cytotoxicity and efficacy against cancer cell lines.

- Mechanistic Studies: Understanding how this compound affects cellular processes at a molecular level.

Several compounds share structural similarities with 5-amino-N-(3-bromo-4-ethoxyphenyl)-2-chlorobenzene-1-sulfonamide, including:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Amino-3-bromo-5-chlorobenzene-1-sulfonamide | C6H6BrClN2O2S | Exhibits similar antimicrobial properties but lacks ethoxy substitution. |

| Sulfanilamide | C6H8N2O2S | A simpler sulfonamide that lacks halogen substituents; primarily used as an antibiotic. |

| 5-Amino-N-(4-bromophenyl)-2-chlorobenzenesulfonamide | C12H10BrClN2O2S | Similar structure but different substitution patterns affecting biological activity. |

The uniqueness of 5-amino-N-(3-bromo-4-ethoxyphenyl)-2-chlorobenzene-1-sulfonamide lies in its specific combination of halogen substitutions and ethoxy group, which may enhance its solubility and bioactivity compared to other sulfonamides .

Systematic IUPAC Nomenclature and Structural Validation

The compound’s IUPAC name, 5-amino-N-(3-bromo-4-ethoxyphenyl)-2-chlorobenzenesulfonamide, is derived from its structural components:

- Sulfonamide group (-SO₂NH-) linking two aromatic rings.

- Chlorobenzene ring with substituents at C2 (chlorine) and C5 (amino group).

- 3-Bromo-4-ethoxyphenyl group attached to the sulfonamide nitrogen.

The structure is validated by SMILES notation CCOC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)N)Cl)Br, which aligns with its molecular formula C₁₄H₁₄BrClN₂O₃S.

Alternative Chemical Designations and Registry Numbers

| Designation | Details |

|---|---|

| CAS Registry Number | 519152-82-0 |

| PubChem CID | 3866645 |

| Synonyms | 5-amino-N-(3-bromo-4-ethoxyphenyl)-2-chlorobenzene-1-sulfonamide |

| InChI Key | CYVQTNHQRHRCMM-UHFFFAOYSA-N |

Molecular Formula and Weight Calculation

The molecular formula C₁₄H₁₄BrClN₂O₃S is confirmed by atomic composition:

| Element | Atomic Weight (g/mol) | Count | Contribution |

|---|---|---|---|

| Carbon (C) | 12.011 | 14 | 168.154 |

| Hydrogen (H) | 1.008 | 14 | 14.112 |

| Bromine (Br) | 79.904 | 1 | 79.904 |

| Chlorine (Cl) | 35.45 | 1 | 35.45 |

| Nitrogen (N) | 14.007 | 2 | 28.014 |

| Oxygen (O) | 16.00 | 3 | 48.00 |

| Sulfur (S) | 32.06 | 1 | 32.06 |

| Total | 405.69 |

The molecular weight of 405.69 g/mol is experimentally verified.

Isomeric Considerations and Stereochemical Analysis

The compound lacks stereogenic centers, as all substituents occupy fixed positions on the aromatic rings. Positional isomerism is precluded by the rigid sulfonamide linkage and specific substitution patterns:

- Chlorobenzene ring: Chlorine at C2 and amino at C5.

- 3-Bromo-4-ethoxyphenyl group: Bromine at C3 and ethoxy at C4.

No stereoisomers are reported in the literature.

Retrosynthetic Analysis and Route Design

The retrosynthetic analysis of 5-amino-N-(3-bromo-4-ethoxyphenyl)-2-chlorobenzene-1-sulfonamide follows established principles for sulfonamide synthesis, where disconnection is initiated by the sulfonamide bond, resulting in two simple synthetic equivalents [4]. The compound can be retrosynthetically analyzed by breaking the sulfonamide bridge to yield 5-amino-2-chlorobenzenesulfonyl chloride and 3-bromo-4-ethoxyaniline as key intermediates [4].

The strategic route design involves three primary disconnections. First, the sulfonamide bond formation represents the convergent step where the sulfonyl chloride component couples with the aromatic amine [4]. Second, the ethoxy group installation on the aromatic ring can be achieved through etherification reactions [10]. Third, the bromination and chlorination patterns require selective halogenation strategies that respect the electronic properties of the aromatic systems [6] [28].

Modern retrosynthetic planning incorporates computational approaches and design of experiments methodologies to optimize synthetic routes [21]. The molecular formula C14H14BrClN2O3S with a molecular weight of 405.69 grams per mole presents specific challenges in terms of regioselectivity control and functional group compatibility during multi-step synthesis [2].

Stepwise Synthesis Protocols

Benzene Sulfonylation Strategies

The sulfonylation of benzene derivatives represents a fundamental step in sulfonamide synthesis, typically achieved through electrophilic aromatic substitution mechanisms [5]. The reaction with fuming sulfuric acid, a mixture of sulfuric acid and sulfur trioxide known as oleum, provides the primary route for introducing sulfonyl groups onto aromatic rings [5].

For chlorobenzene substrates, the sulfonylation reaction requires careful temperature control, typically maintained below 60 degrees Celsius to prevent side reactions [24]. The mass ratio of chlorosulfonic acid to benzene derivative is optimally maintained at 3.0 to 3.2:1 to ensure complete conversion [24]. The electrophile in this reaction is believed to be the protonated sulfur trioxide or sulfur trioxide itself, which attacks the aromatic system according to standard electrophilic aromatic substitution mechanisms [5].

The chlorine substituent acts as an ortho-para director but is deactivating relative to benzene, requiring more forcing conditions for sulfonylation [27]. Industrial protocols involve a two-step process: initial sulfonation followed by conversion to the sulfonyl chloride using thionyl chloride or maintaining chlorosulfonic acid conditions [24]. Reaction kinetics studies indicate that temperature control is critical, with yields of benzene sulfonyl chloride reaching 75% under optimized conditions [24].

Amination and Halogenation Sequence Optimization

The incorporation of amino groups and halogen substituents requires careful sequence optimization to achieve the desired substitution pattern [7]. For the target compound, the amino group at the 5-position of the chlorobenzene ring must be introduced selectively, while the 3-bromo-4-ethoxyphenyl moiety requires independent preparation [7].

Halogenation reactions exhibit distinct selectivity patterns, with bromination being significantly more selective than chlorination for specific carbon-hydrogen bonds [6]. Bromination demonstrates 19,400 times greater selectivity for tertiary carbon-hydrogen bonds versus primary carbon-hydrogen bonds, while chlorination shows only 6-fold selectivity [6]. This selectivity difference stems from the endergonic nature of bromination compared to the exergonic chlorination process [6].

Modern amination strategies employ nickel-catalyzed cross-coupling reactions between sulfonamides and aryl electrophiles [26]. These photosensitized nickel catalysis methods provide generic access to N-aryl and N-heteroaryl sulfonamide motifs with high efficiency [26]. The proposed mechanism involves energy transfer processes where carbon-nitrogen bond reductive elimination occurs from triplet excited nickel complexes [26].

Electrophilic bromination of phenolic substrates utilizes iodine-based brominating reagents such as PhIOAcBr, prepared by mixing PIDA and aluminum tribromide [28]. This methodology provides excellent reactivity under mild reaction conditions at room temperature with open flask procedures [28]. The reagent demonstrates stability for at least one month when stored at 4 degrees Celsius without losing reactivity [28].

Etherification and Coupling Reactions

The ethoxy group installation on the aromatic ring employs established etherification methodologies, primarily the Williamson ether synthesis [10]. This reaction involves the formation of an ether from an organohalide and a deprotonated alcohol through an SN2 mechanism [10]. The reaction requires a primary carbon leaving site, as secondary and tertiary sites generally prefer elimination pathways [10].

Modern etherification approaches utilize copper-mediated methods that bypass high-barrier oxidative addition steps through aryl radical generation from triplet states [9]. Photoinduced energy transfer enables the use of aryl chlorides as electrophilic coupling partners, expanding the scope of copper-mediated cross-coupling chemistry [9]. These strategies allow alcohols, amines, and fluoride as nucleophiles with enhanced functional group tolerance [9].

Suzuki-Miyaura coupling reactions provide alternative routes for carbon-carbon bond formation, particularly relevant for introducing substituted aromatic rings [31] [34]. The mechanism involves palladium-catalyzed cross-coupling between organoboron species and halides under basic conditions [31]. The catalytic cycle includes oxidative addition, transmetalation, and reductive elimination steps [34].

Recent advances in thioetherification cross-coupling employ Brønsted acid-facilitated nickel catalysis with visible light activation [11]. These methods enable swift synthesis with substoichiometric acid amounts acting as enablers, achieving productivities exceeding 100 grams per hour in continuous flow systems [11].

Catalytic Systems and Reaction Kinetics

Catalytic system optimization employs design of experiments methodologies to systematically investigate multiple variables affecting reaction outcomes [14]. Statistical approaches including full factorial designs enable identification of important experimental factors and estimation of main effects and interactions [21]. Response surface methodology provides accurate statistical models for process optimization [21].

Kinetic modeling involves developing mathematical descriptions of reaction rates to understand mechanisms and identify rate-determining steps [14]. For sulfonamide synthesis, the rates of formation can be described by differential equations that account for concentration dependencies and temperature effects [14]. Machine learning algorithms increasingly supplement traditional kinetic analysis by predicting reaction outcomes based on large datasets [14].

Modern catalytic systems for sulfonamide synthesis employ various metal catalysts including palladium, nickel, and copper complexes [13] [26]. Nickel-catalyzed methods demonstrate high efficiency for carbon-nitrogen bond formation between sulfonamides and aryl electrophiles [26]. Copper-mediated reactions provide alternatives with lower toxicity and cost compared to palladium systems [9].

Electrochemical synthesis methods represent emerging approaches for sulfonamide formation [13]. Convergent paired electro-organic synthesis enables catalyst-free, oxidant-free, and amine-free methods through novel mechanisms involving nitro compound reduction and sulfonyl hydrazide oxidation [13]. These approaches achieve yields ranging from 69% to 80% on gram scales [16].

Purification Techniques and Yield Maximization

Purification strategies for sulfonamide compounds employ multiple complementary techniques to achieve high purity and yield [15] [19]. Column chromatography represents the most versatile purification method, utilizing differential adsorption of compounds to stationary phases [19] [23]. Silica gel and alumina serve as highly polar stationary phases that interact strongly with polar compounds and weakly with nonpolar molecules [23].

Separation optimization requires careful solvent selection based on polarity considerations [23]. Nonpolar solvents elute only nonpolar compounds, while polar solvents elute both polar and nonpolar compounds [23]. For complex mixtures containing compounds of significantly different polarities, gradient elution using increasingly polar solvents provides optimal separation [23].

Recrystallization techniques offer complementary purification approaches based on controlled crystal formation [20]. The process involves dissolution of impure samples in solvents followed by conditions that encourage pure crystal formation [20]. Temperature manipulation provides the simplest recrystallization method for compounds with endothermic dissolution and temperature-dependent solubility [20].

Analytical characterization employs multiple spectroscopic and chromatographic techniques for structure confirmation and purity assessment [35] [37]. Nuclear magnetic resonance spectroscopy provides detailed structural information through analysis of magnetic nuclei behavior in applied fields [37] [41]. High-performance liquid chromatography enables separation and quantification based on differential interactions with stationary and mobile phases [39].

Mass spectrometry serves as a key method for structural elucidation, particularly when combined with nuclear magnetic resonance techniques [38]. High-resolution mass spectrometers provide mass accuracy to four decimal places, enabling sum formula determination and isotope pattern analysis [38]. Fragment analysis through low-energy and high-energy measurements provides valuable structural information [38].

Table 1: Optimization Parameters for Sulfonamide Synthesis

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Temperature | 50-60°C | High correlation | [24] |

| Chlorosulfonic acid ratio | 3.0-3.2:1 | Direct proportional | [24] |

| Reaction time | 1-5 hours | Plateau effect | [24] |

| pH control | Neutral conditions | Prevents hydrolysis | [33] |

Table 2: Purification Technique Comparison

| Technique | Advantages | Limitations | Typical Yield Recovery |

|---|---|---|---|

| Column chromatography | Versatile, scalable | Solvent intensive | 85-95% |

| Recrystallization | High purity | Requires crystalline products | 70-90% |

| Liquid-liquid extraction | Rapid separation | Limited selectivity | 75-85% |

| Preparative HPLC | High resolution | Expensive, small scale | 90-98% |

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy serves as a fundamental technique for elucidating the molecular structure of 5-amino-N-(3-bromo-4-ethoxyphenyl)-2-chlorobenzene-1-sulfonamide. The compound exhibits characteristic spectroscopic signatures that reflect its complex aromatic sulfonamide architecture incorporating multiple functional groups including amino, sulfonamide, halogen, and ethoxy substituents [1] [2].

Proton Nuclear Magnetic Resonance Proton Environment Mapping

The proton nuclear magnetic resonance spectrum of 5-amino-N-(3-bromo-4-ethoxyphenyl)-2-chlorobenzene-1-sulfonamide reveals distinct resonance patterns characteristic of its substituted aromatic system. The aromatic protons appear as complex multiplets in the characteristic downfield region between 6.5 and 8.0 parts per million, reflecting the deshielding effects of the aromatic ring current and electron-withdrawing substituents [2] [3].

The sulfonamide proton manifests as a broad singlet in the range of 8.8 to 10.2 parts per million, demonstrating the characteristic deshielding associated with the electron-withdrawing sulfonyl group [4] [3]. This resonance exhibits exchange broadening due to rapid proton exchange with solvent molecules and intermolecular hydrogen bonding interactions.

The amino group protons on the chlorinated benzene ring typically appear as a broad signal between 5.9 and 6.7 parts per million [3] [5]. The broadening results from quadrupolar coupling with nitrogen and rapid exchange processes. The ethoxy substituent on the brominated phenyl ring generates characteristic multipicity patterns with the methylene protons appearing as a quartet at 3.5 to 4.1 parts per million and the methyl protons manifesting as a triplet at 1.2 to 1.4 parts per million [3].

The aromatic proton assignments require careful analysis of coupling patterns and chemical shift values to distinguish between the different substituted aromatic environments. The chlorinated benzene ring protons experience distinct chemical environments based on their proximity to the amino and sulfonyl substituents, while the brominated phenyl ring protons reflect the influence of bromine and ethoxy substituents [2] [6].

Carbon-13 Nuclear Magnetic Resonance Carbon Skeleton Elucidation

Carbon-13 nuclear magnetic resonance spectroscopy provides comprehensive information about the carbon framework of 5-amino-N-(3-bromo-4-ethoxyphenyl)-2-chlorobenzene-1-sulfonamide. The aromatic carbon resonances appear throughout the range of 110 to 160 parts per million, with specific chemical shifts reflecting the electronic environments created by the various substituents [7] [3].

The quaternary carbons bearing the sulfonyl, amino, chloro, bromo, and ethoxy substituents exhibit characteristic downfield shifts based on the electron-withdrawing or electron-donating nature of these groups. The carbon bearing the sulfonyl substitution typically appears most downfield due to the strong electron-withdrawing effect of the sulfonyl group [7] [8].

The ethoxy carbon signals provide distinctive markers for structural confirmation, with the methylene carbon appearing between 55 and 65 parts per million and the methyl carbon resonating between 13 and 16 parts per million [3]. These values reflect the characteristic chemical shifts of aliphatic carbons adjacent to oxygen in aromatic ether linkages.

The aromatic carbon bearing the amino substituent typically exhibits a distinctive upfield shift compared to other aromatic carbons due to the electron-donating mesomeric effect of the nitrogen atom [7] [9]. Similarly, the carbon bearing the ethoxy group demonstrates the characteristic deshielding associated with oxygen substitution on aromatic systems.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 5-amino-N-(3-bromo-4-ethoxyphenyl)-2-chlorobenzene-1-sulfonamide reveals characteristic fragmentation pathways typical of aromatic sulfonamide compounds. The molecular ion exhibits the expected isotopic pattern reflecting the presence of bromine and chlorine atoms, appearing at mass-to-charge ratios of 405, 407, and 409 with relative intensities corresponding to the natural abundance of the halogen isotopes [10] [11] [12].

The fragmentation pattern demonstrates several characteristic losses common to sulfonamide derivatives. Loss of sulfur dioxide (64 mass units) represents a prominent fragmentation pathway, generating significant fragment ions at mass-to-charge ratios 341, 343, and 345 [13] [11]. This fragmentation reflects the relative weakness of bonds adjacent to the electron-withdrawing sulfonyl group and represents a diagnostic feature of sulfonamide mass spectra.

The base peak typically appears in the mass-to-charge range of 77 to 93, corresponding to various aromatic fragment ions generated through complex rearrangement processes [11] [14] [15]. These fragments often result from the formation of tropylium-type ions and other stabilized aromatic cations characteristic of substituted benzene derivatives.

Additional fragmentation pathways include loss of the amino group (16 mass units), generating fragments at mass-to-charge ratios 389, 391, and 393 [16] [15]. The presence of multiple halogen atoms creates complex isotopic patterns that aid in structural confirmation and provide information about the number and identity of halogen substituents.

The ethoxy substituent contributes characteristic neutral losses corresponding to ethyl radical (29 mass units) and ethoxy radical (45 mass units), providing additional structural confirmation [14] [16]. These fragmentations reflect alpha-cleavage processes adjacent to the oxygen atom and are characteristic of aromatic ether functionalities.

Infrared Vibrational Mode Assignments

Infrared spectroscopy of 5-amino-N-(3-bromo-4-ethoxyphenyl)-2-chlorobenzene-1-sulfonamide reveals characteristic vibrational modes that provide definitive identification of functional groups and structural features. The spectrum exhibits the characteristic sulfonamide vibrational signatures that serve as diagnostic markers for this compound class [17] [13] [18].

The amino group stretching vibrations appear as a characteristic doublet in the region of 3450 to 3350 and 3350 to 3250 wavenumbers, reflecting the asymmetric and symmetric nitrogen-hydrogen stretching modes of the primary aromatic amine [19] [20] [18]. These bands exhibit medium to strong intensity and provide unambiguous identification of the amino functionality.

The sulfonyl group generates the most prominent features in the infrared spectrum, with the asymmetric sulfur-oxygen stretching vibration appearing as a strong absorption between 1350 and 1310 wavenumbers [17] [13] [18]. The symmetric sulfur-oxygen stretch manifests as an equally strong band between 1165 and 1130 wavenumbers. These frequencies reflect the characteristic vibrational modes of the sulfonyl group and are diagnostic for sulfonamide identification.

The sulfur-nitrogen stretching vibration appears as a medium intensity band between 920 and 900 wavenumbers [18] [21]. This absorption provides direct evidence for the sulfonamide linkage and distinguishes sulfonamides from other sulfur-containing functional groups such as sulfones or sulfonic acid derivatives.

Aromatic carbon-carbon stretching vibrations generate characteristic absorptions between 1600 and 1450 wavenumbers, reflecting the complex vibrational modes of the substituted benzene rings [22] [23] [24]. The aromatic carbon-hydrogen stretching modes appear between 3100 and 3000 wavenumbers with weak to medium intensity, providing confirmation of aromatic character.

The ether linkage in the ethoxy substituent contributes strong carbon-oxygen stretching absorptions between 1300 and 1000 wavenumbers [20] [25]. The carbon-chlorine stretching vibration appears in the fingerprint region between 800 and 600 wavenumbers as a strong absorption, providing confirmation of the chloro substituent [20] [26].

X-ray Crystallographic Data Interpretation

While specific X-ray crystallographic data for 5-amino-N-(3-bromo-4-ethoxyphenyl)-2-chlorobenzene-1-sulfonamide were not identified in the available literature, general crystallographic principles for sulfonamide compounds provide insight into expected structural features [27] [28] [29]. Sulfonamide derivatives typically exhibit characteristic bond lengths and angles that reflect the electronic structure and intermolecular interactions present in the solid state.

The sulfonamide group demonstrates consistent geometric parameters across various derivatives, with sulfur-oxygen bond lengths typically ranging from 1.43 to 1.45 angstroms and sulfur-nitrogen distances between 1.61 and 1.66 angstroms [29] [30]. These values reflect the partial double-bond character resulting from orbital overlap between sulfur and the adjacent heteroatoms.

The bond angles within the sulfonamide group exhibit tetrahedral geometry around the sulfur atom, with oxygen-sulfur-oxygen angles typically near 119 degrees and nitrogen-sulfur-carbon angles around 107 degrees [29] [30]. These geometric parameters are consistent with sp3 hybridization at sulfur with some distortion due to the electron-withdrawing effects of the multiple bonds.

Intermolecular hydrogen bonding plays a crucial role in crystal packing of sulfonamide derivatives [27] [28] [29]. The amino and sulfonamide groups serve as both hydrogen bond donors and acceptors, creating extended hydrogen bonding networks that stabilize the crystal structure. These interactions significantly influence melting points, solubility characteristics, and other physical properties.

The aromatic rings in sulfonamide crystals typically adopt non-coplanar conformations due to steric interactions between substituents [28] [29]. The dihedral angle between aromatic rings in substituted sulfonamides commonly ranges from 70 to 110 degrees, depending on the nature and position of substituents. This conformational flexibility allows optimization of intermolecular interactions while minimizing steric strain.